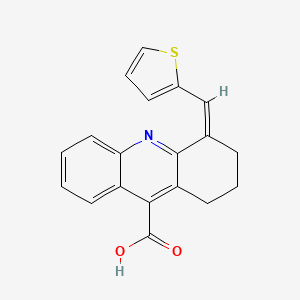

4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Übersicht

Beschreibung

4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a complex organic compound that features a thiophene ring and a tetrahydroacridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the condensation of thiophene derivatives with tetrahydroacridine carboxylic acid. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for its efficiency in producing aminothiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale Gewald reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiophene ring or the acridine moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds containing the tetrahydroacridine structure exhibit promising anticancer properties. The incorporation of the thiophenyl moiety enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression. Studies have shown that derivatives of tetrahydroacridine can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

2. Antimicrobial Properties

The thiophene unit in this compound has been linked to antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi. This suggests that 4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid could be developed into a novel antimicrobial agent .

3. Neuroprotective Effects

Recent studies have explored the neuroprotective potential of tetrahydroacridine derivatives in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and protect neuronal cells from oxidative damage positions it as a candidate for further investigation in treating conditions like Alzheimer's disease .

Material Science Applications

1. Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has been shown to enhance charge transport properties and overall device efficiency .

2. Sensors

The compound's sensitivity to environmental changes allows it to be utilized in sensor technology. Its ability to undergo reversible chemical transformations makes it an excellent candidate for developing sensors that can detect specific analytes or changes in pH levels .

Environmental Applications

1. Pollution Monitoring

Due to its chemical stability and reactivity, this compound can be employed in environmental monitoring systems to detect pollutants in water and soil samples. Its application in biosensors could lead to more efficient methods for assessing environmental health .

2. Bioremediation

Research into the biodegradability of thiophene derivatives suggests potential applications in bioremediation processes where microorganisms can utilize these compounds as carbon sources while simultaneously degrading toxic substances .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the cytotoxic effects on various cancer cell lines | Demonstrated significant inhibition of cell proliferation at micromolar concentrations |

| Antimicrobial Efficacy Assessment | Evaluated against Gram-positive and Gram-negative bacteria | Showed broad-spectrum activity with minimal inhibitory concentrations comparable to existing antibiotics |

| Neuroprotective Mechanism Exploration | Assessed protective effects on neuronal cultures exposed to oxidative stress | Indicated reduced cell death and preservation of mitochondrial function |

Wirkmechanismus

The mechanism of action of 4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring and acridine moiety can interact with enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene Derivatives: Compounds like 2-aminothiophene and 2-thiophenecarboxylic acid share the thiophene ring structure.

Acridine Derivatives: Compounds such as acridine orange and 9-aminoacridine are structurally related to the tetrahydroacridine moiety.

Uniqueness

4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid is unique due to its combination of a thiophene ring and a tetrahydroacridine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development .

Biologische Aktivität

4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented by the following formula:

- Molecular Formula : C₁₄H₁₃N₁S

- Molecular Weight : 227.32 g/mol

- InChIKey : GLLHAPMITYTAKI-UHFFFAOYSA-N

Antioxidant Activity

Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of the thiophene moiety is believed to enhance the electron-donating ability, thus contributing to the overall antioxidant capacity.

Anticancer Properties

Research has highlighted the potential of tetrahydroacridine derivatives in cancer therapy. For instance, a study demonstrated that related compounds inhibited cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific interactions at the molecular level remain an area of active investigation.

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes linked to metabolic pathways. For example, it may inhibit tyrosinase activity, which is crucial in melanin production. This inhibition could have implications for skin-related conditions and cosmetic applications.

Study on Tyrosinase Inhibition

In a relevant study focusing on derivatives similar to this compound, researchers synthesized several compounds and evaluated their ability to inhibit tyrosinase. The most effective compound demonstrated a 66.47% inhibition rate at a concentration of 20 μM when tested against mushroom tyrosinase. Kinetic analysis revealed that this compound acted as a competitive inhibitor .

Anticancer Activity Assessment

A comparative study assessed the anticancer potential of tetrahydroacridine derivatives on various cancer cell lines. Results indicated that these compounds induced significant cytotoxicity in breast cancer and osteosarcoma cells. Mechanistic studies suggested that the anticancer effects were mediated through the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .

Research Findings Summary

Eigenschaften

IUPAC Name |

(4Z)-4-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2S/c21-19(22)17-14-7-1-2-9-16(14)20-18-12(5-3-8-15(17)18)11-13-6-4-10-23-13/h1-2,4,6-7,9-11H,3,5,8H2,(H,21,22)/b12-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOGZYVBNZBOQP-QXMHVHEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CS2)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C/C2=CC=CS2)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.